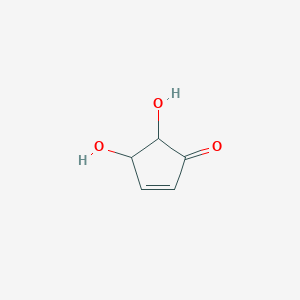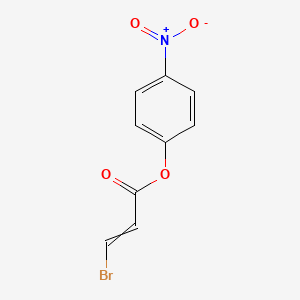
4-Nitrophenyl 3-bromoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3-bromoprop-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and a bromopropenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-bromoprop-2-enoate typically involves the esterification of 4-nitrophenol with 3-bromoprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 3-bromoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-bromoprop-2-enoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-nitrophenyl 3-azidoprop-2-enoate or 4-nitrophenyl 3-thiocyanatoprop-2-enoate.
Reduction: 4-Aminophenyl 3-bromoprop-2-enoate.
Ester Hydrolysis: 4-Nitrophenol and 3-bromoprop-2-enoic acid.
Applications De Recherche Scientifique
4-Nitrophenyl 3-bromoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 3-bromoprop-2-enoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activities .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl Acetate: Similar in structure but lacks the bromopropenoate moiety.
4-Nitrophenyl 3-chloroprop-2-enoate: Similar but with a chlorine atom instead of bromine.
4-Nitrophenyl 3-iodoprop-2-enoate: Similar but with an iodine atom instead of bromine.
Uniqueness: 4-Nitrophenyl 3-bromoprop-2-enoate is unique due to the presence of both a nitrophenyl group and a bromopropenoate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
401520-62-5 |
|---|---|
Formule moléculaire |
C9H6BrNO4 |
Poids moléculaire |
272.05 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-6H |
Clé InChI |
XFJUSTFNXHOBHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


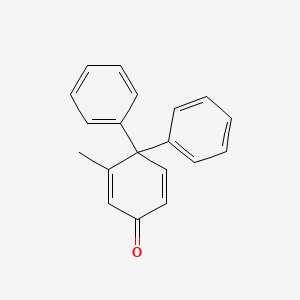
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
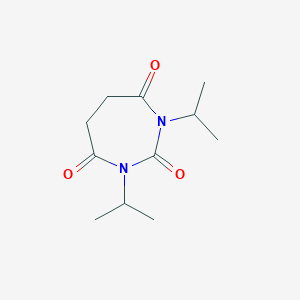
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
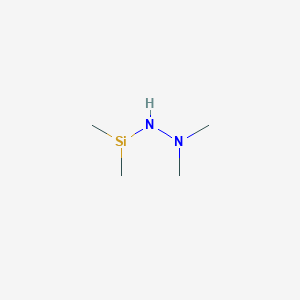
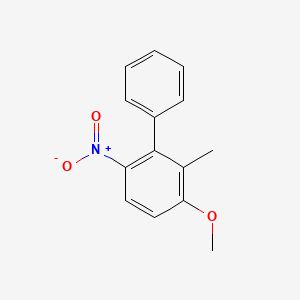

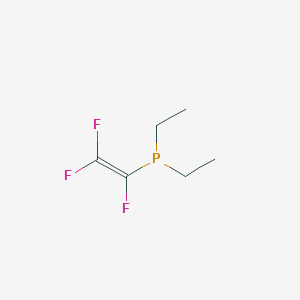
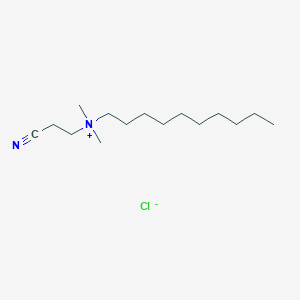

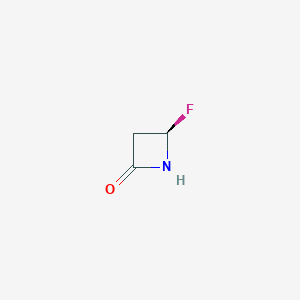
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
